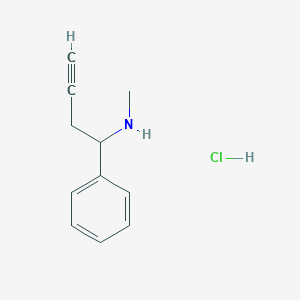

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-phenylbut-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-3-7-11(12-2)10-8-5-4-6-9-10;/h1,4-6,8-9,11-12H,7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNUGDSWPBHWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC#C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physical properties of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride. As a crucial compound in contemporary research, a thorough understanding of its physicochemical characteristics is paramount for its application in drug development and scientific investigation. This document, structured with full editorial control, is designed to deliver not just data, but also the scientific rationale behind the characterization methodologies.

Chemical Identity and Structural Elucidation

This compound is a secondary amine salt with a distinct molecular architecture that dictates its physical and chemical behavior.

-

Molecular Formula: C₁₁H₁₄ClN

-

Molecular Weight: 195.69 g/mol

-

Structure:

-

A phenyl group and a but-3-yn-1-yl chain attached to a chiral carbon.

-

A methylamino group also attached to the chiral carbon.

-

The presence of a terminal alkyne (propargyl group) is a key feature.

-

As a hydrochloride salt, the amine is protonated.

-

The structural features, particularly the combination of a lipophilic phenyl ring and a polar hydrochloride salt, suggest a molecule with amphiphilic characteristics, influencing its solubility and interaction with biological systems. The presence of a terminal alkyne provides a reactive handle for further chemical modifications and is a key determinant of its spectroscopic signature.

Core Physical Properties: A Tabulated Summary

While specific, experimentally determined data for this compound is not extensively available in public literature, we can predict and outline the necessary characterization. The following table summarizes the key physical properties and provides expected characteristics based on structurally related compounds such as Rasagiline and Selegiline, which also feature a propargylamine moiety.

| Physical Property | Expected Value / Characteristic |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline salt. The exact temperature requires experimental determination. Amine hydrochlorides often have melting points in the range of 150-250 °C. For example, Rasagiline Mesylate is a solid. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, a common characteristic of hydrochloride salts.[1][2][3] The solubility in non-polar solvents is likely to be limited. A detailed pH-solubility profile is recommended for pre-formulation studies.[4][5] |

| Purity (by HPLC) | Commercially available sources suggest a purity of ≥95%.[6] |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section details the standardized, self-validating protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[7][8]

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Heating Rate: A rapid initial heating rate can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute as the expected melting point is approached.[7]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7]

-

Validation: The determination should be repeated at least twice to ensure reproducibility.

Logical Flow for Melting Point Determination:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Rasagiline Mesylate - LKT Labs [lktlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride

This technical guide provides a comprehensive overview of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a compound of interest for researchers and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, a proposed synthetic route, and expected analytical characteristics.

Introduction and Chemical Identity

This compound is a secondary amine featuring a chiral center at the carbon adjacent to the phenyl group. Its structure incorporates a terminal alkyne, a phenyl ring, and a methylamino group, making it a versatile scaffold for further chemical modifications. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

While specific applications for this compound are not yet widely documented in peer-reviewed literature, its structural motifs are present in various biologically active molecules. Propargylamines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, including roles as enzyme inhibitors and as intermediates in the synthesis of more complex therapeutic agents.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-methyl-1-phenylbut-3-yn-1-amine hydrochloride | [1] |

| CAS Number | 1251924-31-8 | N/A |

| Molecular Formula | C₁₁H₁₄ClN | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a but-3-yn-1-yl chain substituted with a phenyl group and a methylamino group at the C1 position. The presence of a stereocenter at C1 indicates that this compound can exist as a racemic mixture of two enantiomers or as a single, pure enantiomer.

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 1-Phenylbut-3-yn-1-amine (Intermediate)

-

To a solution of benzaldehyde (1 equivalent) and propargylamine (1.1 equivalents) in a suitable solvent (e.g., toluene or THF), add a catalytic amount of a copper(I) salt (e.g., CuI or CuBr, 5 mol%).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-phenylbut-3-yn-1-amine.

Step 2: N-Methylation to form Methyl(1-phenylbut-3-yn-1-yl)amine (Freebase)

-

Dissolve the intermediate amine (1 equivalent) in formic acid (excess).

-

Add aqueous formaldehyde (1.2 equivalents) dropwise while keeping the reaction mixture cool in an ice bath.

-

After the addition is complete, heat the mixture to reflux for 8-12 hours.

-

Cool the reaction to room temperature and basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo to obtain the N-methylated freebase.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified freebase in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrochloric acid in diethyl ether (1 M) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. While specific spectral data for this compound is not published, the expected data can be predicted based on its structure and data from analogous compounds.

Caption: General analytical workflow for the characterization of the target compound.

Expected Spectral Data:

-

¹H NMR:

-

Phenyl protons: Multiplets in the aromatic region (~7.2-7.5 ppm).

-

Methine proton (CH-Ph): A multiplet, likely a triplet or quartet, shifted downfield due to the adjacent phenyl group and nitrogen.

-

Methylene protons (CH₂-C≡): A doublet of doublets or a multiplet.

-

Alkyne proton (C≡CH): A triplet.

-

N-Methyl protons (N-CH₃): A singlet.

-

N-H proton: A broad singlet, which may exchange with D₂O.

-

-

¹³C NMR:

-

Phenyl carbons: Multiple signals in the aromatic region (~125-145 ppm).

-

Alkyne carbons (C≡C): Two signals, one for the terminal and one for the internal alkyne carbon.

-

Methine carbon (CH-Ph): A signal in the aliphatic region.

-

Methylene carbon (CH₂-C≡): A signal in the aliphatic region.

-

N-Methyl carbon (N-CH₃): A signal in the aliphatic region.

-

-

Mass Spectrometry (MS): The mass spectrum of the freebase should show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy:

-

N-H stretch: A broad absorption band.

-

C-H stretch (alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C stretch (alkyne): A weak absorption around 2100-2200 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): In the 2800-3100 cm⁻¹ region.

-

C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

Biological Activity and Potential Applications

As of the writing of this guide, there is no specific published data on the biological activity or therapeutic applications of this compound. However, the propargylamine moiety is a key pharmacophore in several marketed drugs, such as the monoamine oxidase inhibitors (MAOIs) Pargyline and Selegiline. The presence of this functional group suggests that the title compound could be investigated for similar activities or as a scaffold for the development of novel enzyme inhibitors or central nervous system agents. Further research is required to elucidate its pharmacological profile.

Conclusion

This compound is a chiral secondary amine with potential for applications in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, a proposed synthetic route, and expected analytical characteristics. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds. It is important to note that the provided synthesis and analytical data are based on established chemical principles and data from analogous structures, and experimental validation is necessary.

References

A comprehensive list of references is not available as the information has been synthesized from general chemical knowledge and data from related compounds found in chemical supplier databases and general organic chemistry literature. For specific protocols on related reactions, the following resources are recommended:

-

ABI Chem. this compound; ABI Chem Website.[1]

- General A³ Coupling Reviews: For methodologies on the synthesis of propargylamines.

- Eschweiler-Clarke Reaction Reviews: For N-methyl

-

Spectroscopic Data of Related Compounds: Public databases such as PubChem and commercial supplier websites can provide spectral data for structurally similar molecules. For example, spectral data for (But-3-yn-1-yl)(methyl)amine can be found on PubChem.[2]

Sources

An In-depth Technical Guide to the Synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by references to the scientific literature.

Introduction and Strategic Approach

The synthesis of chiral amines, particularly those incorporating both aromatic and alkynyl functionalities, is a significant endeavor in modern organic synthesis. These structural motifs are often found in biologically active compounds. This guide details a multi-step synthesis of this compound, commencing from readily available starting materials.

Our synthetic strategy is centered around the creation of the key carbon-carbon bond between the phenyl and the butynyl fragments, followed by the introduction of the methylamino group. The chosen pathway prioritizes the use of well-established and reliable chemical transformations to ensure reproducibility and scalability. The overall synthesis can be broken down into three key stages:

-

Formation of the Homopropargyl Alcohol: Alkynylation of benzaldehyde with a suitable propargyl nucleophile to yield 1-phenylbut-3-yn-1-ol.

-

Oxidation to the Ketone: Conversion of the secondary alcohol to the corresponding ketone, 1-phenylbut-3-yn-1-one.

-

Reductive Amination and Salt Formation: Reaction of the ketone with methylamine, followed by reduction to the secondary amine and subsequent conversion to its hydrochloride salt for improved stability and handling.

This approach allows for the controlled installation of the required functional groups and provides logical points for purification and characterization of intermediates.

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic route from benzaldehyde to this compound.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Phenylbut-3-yn-1-ol

This initial step involves a nucleophilic addition of a propargyl organometallic reagent to benzaldehyde. A Grignard reaction is a classic and effective method for this transformation.

Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of propargyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Addition to Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylbut-3-yn-1-ol as a colorless oil.

Expertise & Experience: The use of a Grignard reagent is a well-established method for forming carbon-carbon bonds. The choice of THF as a solvent is crucial as it solvates the Grignard reagent, preventing its precipitation. The work-up with ammonium chloride is a mild method to quench the reaction and protonate the alkoxide intermediate without causing unwanted side reactions.

Stage 2: Synthesis of 1-Phenylbut-3-yn-1-one

The secondary alcohol is oxidized to the corresponding ketone. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it is selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.

Protocol:

-

In a round-bottom flask, dissolve 1-phenylbut-3-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-phenylbut-3-yn-1-one.

Expertise & Experience: PCC is a mild and selective oxidizing agent, which is important to avoid side reactions with the alkyne functionality. The filtration through silica gel is an effective way to remove the inorganic byproducts of the oxidation.

Stage 3: Synthesis of this compound

This final stage involves a reductive amination reaction between the ketone and methylamine, followed by the formation of the hydrochloride salt. Sodium cyanoborohydride is a common reducing agent for this purpose as it is selective for the reduction of the intermediate iminium ion over the ketone starting material.

Protocol:

-

Imine Formation and Reduction: In a round-bottom flask, dissolve 1-phenylbut-3-yn-1-one (1.0 eq) in methanol.

-

Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine) to the ketone solution.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by carefully adding water.

-

Make the solution basic (pH > 10) with the addition of aqueous sodium hydroxide.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.

-

Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A precipitate of the hydrochloride salt will form.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Expertise & Experience: The choice of sodium cyanoborohydride is critical for the success of the reductive amination, as it is stable in mildly acidic to neutral conditions where iminium ion formation is favorable. The final salt formation is a standard procedure to convert the often-oily free amine into a stable, crystalline solid that is easier to handle and purify.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Benzaldehyde | 1-Phenylbut-3-yn-1-ol | Propargylmagnesium bromide, THF | 70-85 |

| 2 | 1-Phenylbut-3-yn-1-ol | 1-Phenylbut-3-yn-1-one | PCC, DCM | 80-95 |

| 3 | 1-Phenylbut-3-yn-1-one | This compound | Methylamine, NaBH3CN, HCl/Ether | 60-75 |

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on well-established and widely used reactions in organic synthesis. Each step includes a purification procedure (column chromatography, filtration, or crystallization) to ensure the purity of the intermediates and the final product. The progress of each reaction should be monitored by appropriate analytical techniques, such as Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material and the formation of the product. The identity and purity of the final compound and key intermediates should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

-

General Alkynylation Reactions: For an overview of alkynylation of carbonyl compounds, see: Trost, B. M., & Li, C. J. (Eds.). (2014). Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. John Wiley & Sons. [Link]

-

Grignard Reactions: For detailed procedures and mechanisms of Grignard reactions, refer to: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

-

Oxidation with PCC: A standard procedure for PCC oxidation can be found in: Paquette, L. A. (Ed.). (2004). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [Link]

-

Reductive Amination: For a comprehensive review of reductive amination, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

-

Synthesis of Propargylamines: For various methods on the synthesis of propargylamines, a relevant resource is: Afarinkia, K., & Fallah-Tafti, F. (2011). Recent advances in the synthesis of propargylamines. Tetrahedron, 67(35), 6547-6563. [Link]

An In-depth Technical Guide to Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, with the CAS Number 1251924-31-8, is a small molecule characterized by a chiral center, a phenyl group, a methylamine, and a terminal alkyne. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and drug discovery. The propargylamine moiety is a key pharmacophore in several neurologically active drugs, and the N-methyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible multi-step synthesis, analytical characterization methods, potential applications in drug development, and essential safety information for this compound. The protocols and data presented herein are based on established chemical principles for analogous structures, providing a robust framework for researchers and drug development professionals working with this and related compounds.

Introduction

The structural motif of propargylamines is of significant interest in the field of medicinal chemistry. These compounds are integral to the structure of various natural products and are recognized as valuable intermediates in the synthesis of a wide range of biologically active molecules, including β-lactams and conformationally restricted peptides.[1][2] The propargylamine backbone is present in several marketed drugs, particularly those targeting neurological disorders. For instance, Pargyline, Rasagiline, and Selegiline are well-known propargylamine derivatives that act as monoamine oxidase (MAO) inhibitors and are used in the treatment of Parkinson's disease and depression.[3]

This compound incorporates this key propargylamine scaffold. The presence of a methyl group on the nitrogen atom can further modulate its biological activity and metabolic stability. This guide aims to provide a detailed technical resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1251924-31-8 | N/A |

| Molecular Formula | C11H14ClN | N/A |

| Molecular Weight | 195.69 g/mol | N/A |

| IUPAC Name | methyl(1-phenylbut-3-yn-1-yl)amine;hydrochloride | N/A |

| Appearance | Expected to be a crystalline solid | General knowledge of hydrochloride salts |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge of amine hydrochlorides |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of 1-Phenylbut-3-yn-1-ol

The synthesis commences with the preparation of the precursor alcohol, 1-phenylbut-3-yn-1-ol. This can be achieved via a Grignard reaction between benzaldehyde and propargylmagnesium bromide.

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of propargyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.

-

Slowly add a solution of benzaldehyde in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-phenylbut-3-yn-1-ol.[4][5]

Step 2: Oxidation to 1-Phenylbut-3-yn-1-one

The secondary alcohol is then oxidized to the corresponding ketone, 1-phenylbut-3-yn-1-one. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is a mild oxidizing agent that minimizes over-oxidation.[6][7]

Protocol:

-

In a round-bottom flask, dissolve 1-phenylbut-3-yn-1-ol in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield 1-phenylbut-3-yn-1-one, which can be used in the next step without further purification if of sufficient purity.[8][9]

Step 3: Reductive Amination to Methyl(1-phenylbut-3-yn-1-yl)amine

The ketone is converted to the target secondary amine via reductive amination. This one-pot reaction involves the formation of an intermediate imine from the ketone and methylamine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH3CN).[10][11][12]

Protocol:

-

Dissolve 1-phenylbut-3-yn-1-one in methanol.

-

Add a solution of methylamine (e.g., 40% in water or as a solution in THF/ethanol) and a catalytic amount of acetic acid to adjust the pH to a weakly acidic range (pH 5-6).

-

Stir the mixture at room temperature for about an hour to facilitate imine formation.

-

Slowly add sodium cyanoborohydride (NaBH3CN) in portions to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding water and then basify with an aqueous solution of sodium hydroxide to pH > 10.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, Methyl(1-phenylbut-3-yn-1-yl)amine, can be purified by column chromatography.[13][14]

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.[15][16][17]

Protocol:

-

Dissolve the purified Methyl(1-phenylbut-3-yn-1-yl)amine in a minimal amount of a dry, non-polar solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Analytical Characterization

The structure and purity of this compound would be confirmed using a suite of analytical techniques. Below are the expected analytical data.

| Technique | Expected Results |

| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), methine proton (triplet or quartet, ~4.0-4.5 ppm), N-methyl protons (singlet, ~2.3-2.6 ppm), methylene protons (doublet of doublets, ~2.5-2.8 ppm), acetylenic proton (triplet, ~2.0-2.2 ppm), NH proton (broad singlet, variable). |

| ¹³C NMR | Phenyl carbons (~125-140 ppm), alkyne carbons (~70-85 ppm), methine carbon (~50-60 ppm), N-methyl carbon (~30-35 ppm), methylene carbon (~25-35 ppm). |

| Mass Spectrometry (ESI+) | [M+H]⁺ ion corresponding to the free amine (C11H13N) at m/z 159.10. |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Potential Applications in Drug Discovery

The propargylamine moiety is a privileged scaffold in medicinal chemistry, particularly for targeting enzymes involved in neurological processes.[18][19] The terminal alkyne can act as a covalent warhead for irreversible enzyme inhibition or as a handle for bioconjugation via "click chemistry."

-

Monoamine Oxidase (MAO) Inhibition: Many N-methylpropargylamine derivatives are potent and selective inhibitors of MAO-A or MAO-B, making them valuable for the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][20]

-

Histone Deacetylase (HDAC) Inhibition: The propargylamine group has also been incorporated into molecules targeting other enzymes, such as histone deacetylases, which are implicated in cancer and other diseases.

-

Neuromodulatory and Neuroprotective Effects: Beyond enzyme inhibition, propargylamines have been shown to possess neuroprotective and immunomodulatory properties.[18]

The specific biological activity of this compound would need to be determined through in vitro and in vivo studies. However, its structural similarity to known bioactive compounds suggests its potential as a lead compound for the development of novel therapeutics.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar propargylamine compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[23]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: Propargylamines can be toxic and may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[22]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Caption: A typical workflow for the evaluation of a novel compound in drug discovery.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery due to its propargylamine scaffold. While specific experimental data for this compound is limited, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles. The proposed synthetic route is efficient and utilizes common laboratory reagents and techniques. The outlined analytical methods will ensure the structural integrity and purity of the synthesized compound. Further biological evaluation of this molecule could lead to the discovery of novel therapeutic agents.

References

-

Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

-

Clark, J. (2023). oxidation of alcohols. Chemguide. [Link]

-

A walk around A3 Coupling for the synthesis of Propargylamines. (2017). Journal of Pharmacognosy and Phytochemistry. [Link]

-

BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

-

Wikipedia contributors. (2024, January 1). Alcohol oxidation. In Wikipedia, The Free Encyclopedia. [Link]

-

Solvent-free synthesis of propargylamines: an overview. (2021). Semantic Scholar. [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Semantic Scholar. [Link]

-

L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. [Link]

-

Rowles, I., & Thorpe, C. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]

-

Szabo-Scandic. Propargylamine, Hydrochloride Safety Data Sheet. [Link]

-

Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link]

-

Illustrated Glossary of Organic Chemistry - Reductive amination. (n.d.). UCLA. [Link]

-

Propargylamine: an Important Moiety in Drug Discovery. (2021). ResearchGate. [Link]

-

Fernández-Bach, J., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]

-

Reductive Amination. (n.d.). Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [Link]

-

Li, S., et al. (2023). Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases. Bioorganic Chemistry. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. [Link]

-

Wikipedia contributors. (2024, January 10). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). ResearchGate. [Link]

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. [Link]

-

Propargylamine Moiety: A Promising Scaffold in Drug Design. (2024, December 14). Medium. [Link]

-

N-Dealkylation of Amines. (2011). PMC. [Link]

-

Anusree, T. S., & Gopinathan, A. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. [Link]

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (2000). Indian Journal of Chemistry. [Link]

-

Chem-Impex. Propargylamine. [Link]

-

Wikipedia contributors. (2023, December 14). Propargylamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Converting to the hydrochloric salt for storage? (2008, August 24). Sciencemadness Discussion Board. [Link]

-

PubChem. 1-Phenylbut-3-en-1-ol. [Link]

-

Amine and HCl - salt formation reaction. (2022, June 6). YouTube. [Link]

-

PubChem. 1-Phenylbut-3-yn-1-ol. [Link]

Sources

- 1. phytojournal.com [phytojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. byjus.com [byjus.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Illustrated Glossary of Organic Chemistry - Reductive amination [chem.ucla.edu]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. fishersci.com [fishersci.com]

- 23. szabo-scandic.com [szabo-scandic.com]

An In-depth Technical Guide to the Potential Biological Activity of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is a molecule of significant interest owing to its structural features, specifically the presence of a propargylamine moiety. This functional group is a well-established pharmacophore in a variety of biologically active compounds, most notably as irreversible inhibitors of monoamine oxidase (MAO). This technical guide provides a comprehensive overview of the theoretical framework and a practical experimental blueprint for the investigation of the biological activities of this compound. The proposed studies are designed to elucidate its potential as a therapeutic agent, with a primary focus on its interaction with monoamine oxidases and its potential applications in neurodegenerative diseases and oncology.

Introduction: The Propargylamine Moiety as a Privileged Scaffold

The propargylamine functional group is a key structural element in numerous compounds with significant biological activities.[1][2] Its unique chemical reactivity has made it a valuable tool in medicinal chemistry and chemical biology.[1] Propargylamine derivatives, such as the well-known drugs selegiline (l-deprenyl), rasagiline, and pargyline, are utilized in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[2][3] The therapeutic effect of these molecules is primarily attributed to their ability to irreversibly inhibit monoamine oxidase (MAO), a flavoenzyme responsible for the degradation of monoamine neurotransmitters.[4]

This compound incorporates this critical propargylamine scaffold. Its structure suggests a strong potential for interaction with MAO enzymes. This guide will outline a systematic approach to validating this hypothesis and exploring other potential biological activities.

Core Hypothesis: A Potential Monoamine Oxidase Inhibitor

The central hypothesis for the biological activity of this compound is its function as an inhibitor of monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. The inhibition of these enzymes can lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which is beneficial in the treatment of various neurological and psychiatric disorders.

The propargylamine moiety is known to act as a mechanism-based inhibitor of MAO.[4][5] The alkyne group undergoes oxidation by the FAD cofactor of the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition.[4]

Structural Analogs and Predicted Activity

Several studies on N-substituted propargylamines have demonstrated potent and selective inhibition of MAO-B.[6][7] The structure of this compound, with its N-methyl group and a phenyl group at the alpha-carbon, shares features with known MAO inhibitors. For instance, deprenyl (selegiline), a selective MAO-B inhibitor, possesses a similar N-methylpropargylamine structure with a phenylisopropyl backbone. The stereochemistry at the alpha-carbon can also significantly influence the inhibitory potency and selectivity.[6]

Proposed Experimental Workflow for Biological Characterization

To systematically investigate the biological activity of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the primary mechanism of action and then to explore its broader pharmacological profile.

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Phase 1: In Vitro Characterization of MAO Inhibition

The initial phase focuses on determining if and how this compound interacts with MAO enzymes.

3.1.1. Experiment: Monoamine Oxidase Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of the compound against both MAO-A and MAO-B.

-

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A suitable substrate for each enzyme, such as kynuramine for MAO-A and benzylamine for MAO-B, which produce a fluorescent or colorimetric product upon oxidation.

-

Assay Principle: The rate of the enzymatic reaction is measured in the presence of varying concentrations of the test compound. The fluorescence or absorbance is monitored over time using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

3.1.2. Experiment: Selectivity Profiling

-

Objective: To determine the selectivity of the compound for MAO-A versus MAO-B.

-

Methodology: The selectivity index (SI) is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A high SI value indicates selectivity for MAO-B, while a low SI value suggests selectivity for MAO-A.

3.1.3. Experiment: Enzyme Kinetics

-

Objective: To elucidate the mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive).

-

Methodology:

-

Pre-incubation Studies: To test for time-dependent inhibition, the enzyme is pre-incubated with the inhibitor for various time intervals before the addition of the substrate. A progressive increase in inhibition with pre-incubation time suggests irreversible inhibition.

-

Dialysis Studies: To confirm irreversible binding, the enzyme-inhibitor complex is dialyzed. If the enzyme activity is not restored after dialysis, it confirms irreversible inhibition.

-

Lineweaver-Burk or Michaelis-Menten Plots: By measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor, the type of reversible inhibition can be determined.

-

Phase 2: Cellular Assays

Based on the in vitro findings, cellular assays will be conducted to assess the compound's effects in a biological context.

3.2.1. Experiment: Cytotoxicity Assessment

-

Objective: To determine the toxicity of the compound in relevant cell lines.

-

Methodology:

-

Cell Lines: A panel of cell lines should be used, including neuronal cell lines (e.g., SH-SY5Y) and cancer cell lines, particularly those relevant to the potential therapeutic area (e.g., triple-negative breast cancer or pancreatic cancer cell lines, given the emerging role of propargylamines in oncology).[8]

-

Assay: A standard MTT or MTS assay will be used to measure cell viability after treatment with a range of concentrations of the compound.

-

3.2.2. Experiment: Neuroprotection Assays

-

Objective: To investigate the potential neuroprotective effects of the compound.

-

Methodology:

-

Cell Model: SH-SY5Y neuroblastoma cells are a common model.

-

Induction of Neurotoxicity: Neurotoxicity can be induced by agents such as 6-hydroxydopamine (6-OHDA) or MPP+, which are known to cause oxidative stress and mitochondrial dysfunction, mimicking aspects of Parkinson's disease.

-

Assessment: The neuroprotective effect of the compound is assessed by measuring cell viability, reactive oxygen species (ROS) production, and mitochondrial membrane potential.

-

3.2.3. Experiment: Anticancer Activity Screening

-

Objective: To explore the potential of the compound as an anticancer agent.[8]

-

Methodology:

-

Cell Lines: A panel of cancer cell lines, including those known to be sensitive to MAO inhibitors or other propargylamine-containing drugs.

-

Assays: In addition to cytotoxicity assays, further studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and migration/invasion assays.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical MAO Inhibition Data for this compound

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |

| Methyl(1-phenylbut-3-yn-1-yl)amine HCl | Experimental | Experimental | Calculated |

| Selegiline (Reference) | ~10 | ~0.1 | ~100 |

| Clorgyline (Reference) | ~0.01 | ~1 | ~0.01 |

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

| Cell Line | Methyl(1-phenylbut-3-yn-1-yl)amine HCl | Doxorubicin (Reference) |

| SH-SY5Y | Experimental | Experimental |

| MDA-MB-231 | Experimental | Experimental |

| PANC-1 | Experimental | Experimental |

Proposed Signaling Pathway Involvement

Based on its potential as an MAO inhibitor, this compound is predicted to modulate monoaminergic signaling pathways.

Caption: Proposed mechanism of action of this compound in the central nervous system.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activity of this compound. The proposed experiments are designed to systematically evaluate its potential as a monoamine oxidase inhibitor, a neuroprotective agent, and an anticancer compound. Positive results from these studies would warrant further investigation, including in vivo studies in animal models of relevant diseases and detailed pharmacokinetic and toxicological profiling. The structural features of this compound hold significant promise, and a thorough investigation as outlined here will be crucial in determining its therapeutic potential.

References

- Finberg, J. P., et al. (1981). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of medicinal chemistry, 24(11), 1084-1088.

- Yu, P. H. (1991). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. Biochemical pharmacology, 41(2), 239-246.

- Yu, P. H., et al. (1986). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Journal of neurochemistry, 47(5), 1463-1469.

- Carneiro, A., & Matos, M. J. (2020). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 12(1), 71-89.

- Ramsay, R. R. (2017). Parameters for Irreversible Inactivation of Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 1572, 1-14.

- Benek, O., et al. (2015). Propargylamine-derived multitarget-directed ligands: Fighting Alzheimer's disease with monoamine oxidase inhibitors. Current pharmaceutical design, 21(27), 3925-3943.

- Martinez-Amezaga, M., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry, 18(13), 2475-2485.

- Ghosh, S., & Jana, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC advances, 11(34), 20958-20976.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: Navigating the Data Landscape for a Novel Amine Hydrochloride

An In-depth Technical Guide to the Solubility Profile of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

This situation is common in the early stages of research. To provide a robust and scientifically grounded guide, we will therefore employ a dual strategy. First, we will define the core physicochemical properties of the target compound. Second, and more extensively, we will use a well-characterized structural analog, Selegiline Hydrochloride (also known as (R)-(-)-Deprenyl hydrochloride), to illustrate the principles, experimental methodologies, and critical factors that govern the solubility of this class of molecules.[3] Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, shares key structural motifs with our target compound, making it an excellent surrogate for this technical exploration.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into determining and interpreting the solubility of amine hydrochlorides.

Part 1: Physicochemical Profile and the Rationale for Salt Formation

Target Compound: this compound

-

Molecular Formula: C₁₁H₁₄ClN[2]

-

Molecular Weight: 195.69 g/mol [2]

-

Chemical Structure: A secondary amine featuring a phenyl and a butynyl group attached to the alpha-carbon, supplied as a hydrochloride salt.

-

Significance of Hydrochloride Form: Amines are often formulated as hydrochloride salts to enhance their stability and, most importantly, to dramatically increase their aqueous solubility.[4] The salt form exists as an ionic species that can readily interact with polar solvents like water, a principle fundamental to its behavior in solution.[5]

Model Compound: Selegiline Hydrochloride

-

Molecular Formula: C₁₃H₁₈ClN

-

Molecular Weight: 223.74 g/mol [6]

-

Physicochemical Properties: Selegiline hydrochloride is a white to near-white crystalline powder.[3][7] The free base is highly lipophilic (Log P ≈ 2.7-3.1), a property that would typically suggest poor water solubility.[3] However, as the hydrochloride salt, it is described as freely soluble in water, methanol, and chloroform .[3]

This stark contrast between the free base's lipophilicity and the salt's aqueous solubility underscores the critical role of salt formation in pharmaceutical development.[8]

Part 2: Core Principles Governing Amine Hydrochloride Solubility

The solubility of an ionizable compound like this compound is not a single value but a function of its environment. Understanding the interplay of these factors is essential for experimental design and data interpretation.

The Dominant Influence of pH

For any amine salt, pH is the most critical variable controlling aqueous solubility.[9] The solubility is dictated by the equilibrium between the highly soluble ionized form (the ammonium cation) and the less soluble unionized free base. This relationship is described by the Henderson-Hasselbalch equation.

The pKa of Selegiline is approximately 7.5.[10]

-

At pH values below the pKa: The compound is predominantly in its protonated (ionized) form, leading to higher solubility.

-

At pH values above the pKa: The equilibrium shifts toward the un-ionized free base, which is significantly less soluble and may precipitate from the solution.[11]

This explains the observation of a low solubility value for Selegiline of 18.2 µg/mL at pH 7.4, a pH very close to its pKa.[12] This value likely represents the intrinsic solubility of the free base, not the solubility of the salt form in acidic conditions. A complete pH-solubility profile is therefore mandatory for proper characterization.

Caption: pH effect on the solubility of a basic amine salt.

Temperature Dependence

The dissolution of most solid solutes is an endothermic process, meaning solubility tends to increase with temperature.[5] For pharmaceutical applications, solubility is typically determined at physiologically relevant temperatures (e.g., 37°C) and under storage conditions (e.g., 4°C or room temperature) to assess both biopharmaceutical performance and physical stability.[13]

The Common Ion Effect

The presence of a common ion in the solvent can reduce the solubility of a salt.[14] For this compound, dissolving it in a medium that already contains chloride ions (such as saline or simulated gastric fluid with NaCl) will suppress its solubility.[14] This is a critical consideration for the development of intravenous formulations and for predicting behavior in the gastrointestinal tract.

Part 3: Standardized Protocols for Solubility Determination

Accurate and reproducible solubility data relies on robust experimental design. The two primary methods employed are for determining thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[14][15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., purified water, 0.1 N HCl, and phosphate buffers at pH 4.5, 6.8, and 7.4). Ensure enough solid is present to maintain a saturated solution.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C). The system should be agitated for a period sufficient to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation followed by careful removal of the supernatant, or by filtration.

-

Expert Insight: When using filtration, select a filter material (e.g., PTFE) that exhibits low drug binding. It is crucial to pre-rinse the filter with the solution to saturate any binding sites before collecting the final sample.[15]

-

-

Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is superior to direct spectroscopy as it can separate the parent compound from any impurities or degradants.[14]

-

Verification: After the experiment, the pH of the remaining solution should be measured to ensure it has not shifted, and the residual solid should be analyzed (e.g., by XRPD) to check for any solid-state phase transformations.[14][16]

Sources

- 1. 1251924-31-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound; [abichem.com]

- 3. Selegiline - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Selegiline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Selegiline HCl | CAS#:14611-52-0 | Chemsrc [chemsrc.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. uspharmacist.com [uspharmacist.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

"spectroscopic data for Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride (NMR, IR, MS)"

A Predictive Spectroscopic Guide to Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. As experimental spectral data for this specific compound is not publicly available, this document leverages first principles of spectroscopy and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, predicted data, and their scientific rationale are presented to serve as a robust reference for researchers in synthesis, characterization, and drug development.

Introduction and Structural Analysis

This compound is a chiral secondary amine featuring several key structural motifs that define its spectroscopic fingerprint. An effective characterization relies on understanding the contribution of each component:

-

Monosubstituted Phenyl Group: Provides characteristic signals in aromatic regions of NMR and distinct C-H and C=C vibrations in IR.

-

Chiral Benzylic Methine (C1): The proton at this position is a crucial diagnostic tool in ¹H NMR, coupled to adjacent protons.

-

Secondary N-Methylamine Hydrochloride: The protonated amine introduces a characteristic N-H⁺ stretch in the IR spectrum. The N-methyl group offers a sharp singlet in the ¹H NMR spectrum.

-

Propargyl Chain with a Terminal Alkyne: The terminal alkyne C-H and C≡C bonds yield highly specific signals in both NMR and IR spectroscopy.

This guide will systematically deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following features.

Experimental Rationale and Protocol

The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are ideal for hydrochloride salts, as they readily dissolve the sample and allow for the observation of exchangeable protons like the N-H⁺. Deuterated chloroform (CDCl₃) may also be used, but solubility can be limited.

Step-by-Step NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

NMR Analysis Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

| Phenyl (Ar-H) | 7.30 - 7.50 | Multiplet (m) | 5H | Standard chemical shift for monosubstituted benzene ring protons. |

| N-H⁺ | 9.0 - 10.0 | Broad Singlet (br s) | 1H | The ammonium proton is deshielded, acidic, and often broadened by quadrupole effects and exchange. |

| Methine (CH -Ph) | 4.5 - 4.8 | Triplet (t) or dd | 1H | Benzylic proton, deshielded by the phenyl group and nitrogen. Coupled to the adjacent CH₂ group. |

| Methylene (-CH₂ -C≡) | 2.8 - 3.1 | Multiplet (m) | 2H | Propargylic protons, coupled to both the methine proton and the terminal alkyne proton. |

| N-Methyl (N-CH₃ ) | 2.6 - 2.9 | Singlet (s) | 3H | Methyl group attached to nitrogen. Appears as a sharp singlet. |

| Alkyne (≡C-H ) | 2.2 - 2.4 | Triplet (t) | 1H | Terminal alkyne proton, coupled to the adjacent CH₂ group (⁴J coupling). |

Predicted ¹³C NMR Spectrum

| Carbon(s) | Predicted δ (ppm) | Rationale |

| Phenyl (ipso-C) | 135 - 140 | Quaternary carbon attached to the aliphatic chain. |

| Phenyl (ortho, meta, para) | 125 - 130 | Aromatic carbons, typically 3-4 distinct signals. |

| Alkyne (C ≡CH) | 80 - 85 | Deshielded alkyne carbon. |

| Alkyne (C≡C H) | 70 - 75 | Shielded terminal alkyne carbon. |

| Methine (C H-Ph) | 55 - 60 | Benzylic carbon attached to nitrogen. |

| N-Methyl (N-C H₃) | 30 - 35 | Aliphatic carbon attached to nitrogen. |

| Methylene (-C H₂-C≡) | 25 - 30 | Propargylic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The hydrochloride salt form is expected to show a prominent and diagnostic ammonium stretch.

Experimental Rationale and Protocol

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation. The traditional KBr pellet method is also suitable.

Step-by-Step ATR-IR Acquisition Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

IR Analysis Workflow

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3300 | ≡C-H Stretch | Strong, Sharp | Diagnostic for a terminal alkyne. |

| 3050 - 3100 | C-H Aromatic Stretch | Medium | Phenyl C-H bonds. |

| 2800 - 3000 | C-H Aliphatic Stretch | Medium | CH, CH₂, and CH₃ groups. |

| 2400 - 2700 | N-H⁺ Stretch | Strong, Broad | Key indicator of a secondary amine salt. Often a broad, bumpy absorption. |

| ~2120 | C≡C Stretch | Weak-Medium, Sharp | Diagnostic for a terminal alkyne C≡C bond. |

| 1450 - 1600 | C=C Aromatic Stretch | Medium-Strong | Benzene ring skeletal vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds, and would be the method of choice.

Experimental Rationale and Protocol

The analysis would be performed on the free base of the compound. The ESI-MS spectrum will show the protonated molecule, [M+H]⁺.

Step-by-Step ESI-MS Acquisition Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 μg/mL) of the compound in a suitable solvent mixture like methanol/water or acetonitrile/water, often with a trace amount of formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire spectra in positive ion mode.

-

Data Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺ and major fragment ions.

MS Analysis Workflow

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Predicted Mass Spectrum and Fragmentation

The molecular formula of the free base is C₁₁H₁₃N, with a monoisotopic mass of 159.1048 Da.

| Predicted m/z | Ion Formula | Rationale |

| 160.1126 | [C₁₁H₁₄N]⁺ | [M+H]⁺: The protonated molecular ion (base peak). |

| 144.0811 | [C₁₀H₁₀N]⁺ | Loss of the N-methyl group as methane ([M+H - CH₄]⁺). |

| 104.0500 | [C₈H₈]⁺ | Benzylic Cleavage: Cleavage of the C1-C2 bond to form a stable tropylium-like ion or styrene radical cation. This is a very common and expected fragmentation pathway. |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a common fragment from compounds containing a benzyl group. |

Conclusion

The structural features of this compound give rise to a predictable and highly diagnostic spectroscopic fingerprint. Key identifying features would include the broad N-H⁺ stretch in the IR, the unique set of signals for the phenyl, N-methyl, and terminal alkyne groups in the NMR spectra, and a prominent molecular ion with characteristic benzylic fragmentation in the mass spectrum. This predictive guide serves as a foundational tool for any researcher working on the synthesis or analysis of this molecule, enabling them to anticipate and interpret experimental results effectively.

References

Note: As no direct literature exists for the target compound, these references provide foundational information on spectroscopic interpretation and data for analogous structures.

-

PubChem. Compound Summary for CID 12943342, 1-phenylbut-3-yn-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

-

NIST. Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Doc Brown's Chemistry. 1H proton NMR spectrum of methylamine.[Link]

In Silico Prediction of Methyl(1-phenylbut-3-yn-1-yl)amine Hydrochloride Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, a small molecule with limited publicly available biological data. Recognizing the challenges of characterizing novel chemical entities, this document outlines a scientifically rigorous, hypothesis-driven workflow. We will explore the rationale behind target identification based on structural analogy, followed by detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage drug discovery.

Introduction: The Challenge of Novel Compound Characterization

The journey of a novel chemical entity from discovery to a potential therapeutic agent is long, arduous, and fraught with high attrition rates.[1][2] Computational, or in silico, methods have become indispensable in modern drug discovery, offering a cost-effective and time-efficient means to prioritize candidates, predict their biological activities, and identify potential liabilities before committing to expensive and time-consuming experimental validation.[3]

This guide focuses on a specific small molecule, this compound. A survey of publicly available information reveals its basic chemical properties but a lack of data on its biological targets and bioactivity. In such cases, a structured in silico approach is invaluable for generating testable hypotheses and guiding further research.

Our investigation will be predicated on a key structural feature of the molecule: the phenylalkylamine scaffold. This moiety is present in numerous bioactive compounds, suggesting potential interactions with a range of biological targets.

Hypothesis-Driven Target Identification

The initial and most critical step in predicting the bioactivity of a novel compound is the identification of its potential biological targets.[4][5] Given the absence of direct data for this compound, we will employ a hypothesis-driven approach based on structural similarity to known bioactive molecules.

The Phenylalkylamine Scaffold: A Privileged Structure

The phenylalkylamine core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of protein targets.[6] Notably, this scaffold is a cornerstone for many centrally acting agents, including inhibitors of monoamine transporters (dopamine, serotonin, and norepinephrine) and monoamine oxidases (MAO).[7][8][9] The presence of the methylamine group in our query molecule further strengthens the hypothesis of its potential interaction with monoamine-related targets.

Monoamine Oxidase B (MAO-B) as a Plausible Hypothetical Target

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[9] Overactivity of MAO-B has been implicated in neurodegenerative disorders such as Parkinson's disease.[9] Consequently, MAO-B inhibitors are an important class of therapeutics.[4][10] The butynylamine moiety, in particular, is a known feature in some MAO inhibitors. This structural and functional rationale makes MAO-B an excellent and scientifically plausible hypothetical target for our in silico investigation of this compound.

In Silico Target Identification Workflow

While we have selected MAO-B based on chemical intuition, a broader, unbiased search for potential targets can be conducted using several computational methods:

-

Reverse Docking: This technique involves docking a single ligand against a large library of protein structures to identify potential binding partners.[8][11] Web servers like ReverseDock facilitate this process.[8][11]

-

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of chemical features necessary for biological activity. This model can be used to screen databases of known protein targets to find those that can accommodate the ligand.[9]

-

Chemical Similarity Searching: Databases such as ChEMBL and BindingDB can be searched for compounds structurally similar to our query molecule to identify their known biological targets.[7][12][13][14][15]

The following diagram illustrates a general workflow for in silico target identification:

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity or score.[16]

Detailed Protocol for Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking this compound to human MAO-B using AutoDock Vina, a widely used open-source docking program.

Step 1: Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2V5Z.

-

Clean the Protein Structure: Remove water molecules, co-factors (unless essential for binding), and any co-crystallized ligands from the PDB file. This can be done using molecular visualization software such as PyMOL or UCSF Chimera.

-

Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges for the protein atoms. This is a crucial step for accurate electrostatic interaction calculations. AutoDock Tools (ADT) provides a graphical user interface for this purpose.

-

Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of Methyl(1-phenylbut-3-yn-1-yl)amine can be generated from its SMILES string (CN(C(C#CC)C1=CC=CC=C1)C) using software like Avogadro or online tools.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

-

Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. This is typically done automatically by ADT.

-

Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

Step 3: Grid Box Definition

-

Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. For a known target, the grid box should encompass the active site. This can be determined from the position of a co-crystallized ligand or from literature.

-

Set Grid Parameters: In ADT, visually adjust the center and dimensions of the grid box to cover the entire binding pocket.

Step 4: Running AutoDock Vina

-